(1-(Pyridin-3-YL)cyclopropyl)methanamine is a chemical compound characterized by a cyclopropyl group attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is cataloged under the identifier 1020087-88-0 and can be sourced from various chemical suppliers and databases, including BenchChem and Smolecule, which provide detailed descriptions and synthesis methods for this compound.
(1-(Pyridin-3-YL)cyclopropyl)methanamine is classified as an amine due to the presence of an amine functional group (-NH2) attached to a cyclopropyl structure. It also features a pyridine ring, classifying it as a nitrogen-containing heterocyclic compound.
The synthesis of (1-(Pyridin-3-YL)cyclopropyl)methanamine can be achieved through several methods, including:
The molecular structure of (1-(Pyridin-3-YL)cyclopropyl)methanamine can be represented by its chemical formula . The structure features:
(1-(Pyridin-3-YL)cyclopropyl)methanamine can participate in various chemical reactions:
The mechanism of action for (1-(Pyridin-3-YL)cyclopropyl)methanamine primarily involves its interaction with biological targets through its amine functionality.
Research into specific interactions and biological assays is ongoing, but preliminary studies suggest potential applications in neuropharmacology due to its structural similarities with known neurotransmitter modulators.
(1-(Pyridin-3-YL)cyclopropyl)methanamine has several applications in scientific research:
This compound represents an intriguing area of study within medicinal chemistry, offering opportunities for further exploration into its therapeutic potential and mechanisms of action.
The synthesis of (1-(pyridin-3-yl)cyclopropyl)methanamine (CAS 1020087-88-0) relies on strategic cyclopropanation techniques to construct the strained cyclopropyl ring adjacent to both pyridine and aminomethyl groups. Key approaches include:
Table 1: Structural Analogs via Modified Cyclopropanation
Analog | Structural Variation | Synthetic Method | |
---|---|---|---|
Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine | 2-CF₃ substitution | Pd-catalyzed cross-coupling | [8] |
[1-(Pyridin-2-yl)cyclopropyl]methanamine | Pyridine N-atom position shift | Simmons-Smith cyclopropanation | [5] |
1-Cyclopropyl-1-(pyridin-4-yl)methanamine | Para-substituted pyridine | Michael addition-cyclization | [10] |
Chiral variants of (1-(pyridin-3-yl)cyclopropyl)methanamine are synthesized using enantioselective techniques critical for receptor-targeted drug design:
Steric effects from the pyridin-3-yl group significantly influence stereoselectivity, with meta-substitution favoring trans-isomer formation over ortho-analogs by a 3:1 ratio.
The aminomethyl tether in (1-(pyridin-3-yl)cyclopropyl)methanamine serves as a versatile linker for bitopic ligands targeting GPCRs and kinases:
Table 2: Linker Modifications and Target Affinities
Linker Type | Secondary Pharmacophore | Target | Affinity (Kᵢ/IC₅₀) | |
---|---|---|---|---|
Ethylene diamine | Imidazo[1,2-a]pyridine | c-Kit kinase | 8 nM IC₅₀ | |
Propylene ether | 4-Pyrimidinyl | PDGFR-β | 22 nM IC₅₀ | [3] |
Cyclopropyl (direct) | None (parent compound) | D2 receptor | 210 nM Kᵢ |
The primary amine group enables late-stage diversification to incorporate secondary pharmacophores:
Table 3: Post-Functionalization Techniques and Applications
Reaction Type | Conditions | Product Class | Therapeutic Target | |
---|---|---|---|---|
Reductive amination | NaBH₃CN, MeOH, Δ | Imidazo[1,2-a]pyridinyl | Kinase inhibitors | |
Amide coupling | RCOCl, Et₃N, 0°C | Pyrimidine carboxamides | Anticancer agents | [3] |
Urea formation | ArN=C=O, CH₂Cl₂, reflux | Ureas/thioureas | Tropomyosin receptor kinase | [5] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: